molecular formula C17H14FN3O2S B2734203 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 896359-12-9

3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2734203
CAS No.: 896359-12-9
M. Wt: 343.38
InChI Key: IFLWBXGXZQUPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic small molecule featuring the 1,3,4-oxadiazole pharmacophore, a scaffold of significant interest in medicinal chemistry and oncology research . This compound is supplied for non-human research applications and is strictly not intended for diagnostic or therapeutic use. The 1,3,4-oxadiazole core is a key structural element in many biologically active compounds and is extensively investigated for its anticancer potential . Research indicates that 1,3,4-oxadiazole derivatives can exert antiproliferative effects through multiple mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are prominent targets in cancer drug discovery . The specific substitution pattern on this core structure, with a 4-fluorophenylsulfanyl group and a phenyl-substituted oxadiazole, is designed to modulate the compound's electron density, lipophilicity, and steric configuration to optimize interaction with its biological targets . With a molecular formula of C17H13FN4OS and a molecular weight of 348.38 g/mol, this compound is characterized by its specific structure. Researchers value this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns and for probing the structure-activity relationships (SAR) of 1,3,4-oxadiazole-based inhibitors.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLWBXGXZQUPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Procedure :

  • Hydrazide formation : React benzoic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hr to yield benzohydrazide.
  • Acylation : Treat benzohydrazide with 3-[(4-fluorophenyl)sulfanyl]propanoic acid (1.1 equiv) in POCl₃ (5 vol) at 80°C for 4 hr.
  • Cyclization : The intermediate diacylhydrazide undergoes POCl₃-catalyzed dehydration to form the oxadiazole ring.

Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 7:3).
Mechanistic Insight : POCl₃ acts as both a solvent and dehydrating agent, facilitating intramolecular cyclization via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon.

Visible Light–Driven Oxidative Cyclization

Procedure :

  • Semicarbazone synthesis : Condense 3-[(4-fluorophenyl)sulfanyl]propanal with semicarbazide hydrochloride (1.5 equiv) in ethanol at 25°C for 12 hr.
  • Photocatalytic cyclization : Irradiate the semicarbazone with visible light (450 nm) in the presence of eosin Y (0.5 mol%) and CBr₄ (1.2 equiv) under O₂ atmosphere for 2 hr.

Yield : 85–89% (no chromatography required).
Advantage : Avoids harsh conditions, making it suitable for acid-sensitive substrates.

Propanamide Chain Installation via Acylation

Carbodiimide-Mediated Coupling

Procedure :

  • Oxadiazole-2-amine activation : Stir 5-phenyl-1,3,4-oxadiazol-2-amine (1.0 equiv) with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 min.
  • Acylation : Add 3-[(4-fluorophenyl)sulfanyl]propanoic acid (1.1 equiv) and react at 25°C for 12 hr.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 75–80%.
Side Reactions : Competitive formation of N-acylurea is suppressed by HOBt.

Schotten-Baumann Reaction

Procedure :

  • Acid chloride preparation : Treat 3-[(4-fluorophenyl)sulfanyl]propanoic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at 60°C for 2 hr.
  • Amide formation : Add the acid chloride dropwise to a cooled (0°C) solution of 5-phenyl-1,3,4-oxadiazol-2-amine (1.0 equiv) and NaOH (2.0 equiv) in water/THF (1:1). Stir for 1 hr.

Yield : 70–74%.
Limitation : Requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Alternative Route: Sequential Thioether and Amide Formation

Nucleophilic Aromatic Substitution

Procedure :

  • Sulfide synthesis : React 3-bromopropanoyl chloride (1.0 equiv) with 4-fluorothiophenol (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetone at 50°C for 6 hr.
  • Amide coupling : Treat the resulting 3-[(4-fluorophenyl)sulfanyl]propanoyl chloride with 5-phenyl-1,3,4-oxadiazol-2-amine (1.0 equiv) in pyridine at 25°C for 8 hr.

Yield : 65–70%.
Side Products : Over-alkylation is minimized by using a weak base (K₂CO₃).

Optimization and Mechanistic Insights

Solvent Effects on Cyclization

  • Polar aprotic solvents (DMF, DMSO) accelerate oxadiazole formation but may promote side reactions.
  • Ethereal solvents (THF, dioxane) improve selectivity for intramolecular cyclization.

Temperature Control

  • POCl₃-mediated cyclization requires temperatures ≥80°C to overcome activation energy.
  • Photocatalytic methods proceed efficiently at 25°C due to radical initiation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.72–7.68 (m, 2H, Ph-H), 7.54–7.48 (m, 3H, Ph-H), 7.32–7.26 (m, 2H, Ar-F), 3.42 (t, J = 6.8 Hz, 2H, SCH₂), 2.93 (t, J = 6.8 Hz, 2H, COCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : tᵣ = 12.3 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min), purity ≥98%.

Scalability and Industrial Feasibility

  • Batch size : Kilogram-scale synthesis achieved via Schotten-Baumann method with 68% isolated yield.
  • Cost drivers : 4-Fluorothiophenol (≥$250/mol) and POCl₃ (≥$50/L) dominate raw material costs.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis :
    Reaction with concentrated HCl (6M) at 80°C for 12 hours produces 3-[(4-fluorophenyl)sulfanyl]propanoic acid and 5-phenyl-1,3,4-oxadiazol-2-amine.

    C17H14FN3O2S+H2OHClC9H9FO2S+C8H7N3O\text{C}_{17}\text{H}_{14}\text{FN}_3\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_9\text{H}_9\text{FO}_2\text{S} + \text{C}_8\text{H}_7\text{N}_3\text{O}
  • Basic Hydrolysis :
    Using NaOH (2M) at 60°C results in sodium 3-[(4-fluorophenyl)sulfanyl]propanoate and the same oxadiazole amine.

Reactions at the 1,3,4-Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution and ring-opening reactions:

  • Nucleophilic Substitution :
    Reaction with alkyl halides (e.g., methyl iodide) in DMF at 100°C replaces the oxadiazole nitrogen with an alkyl group, forming derivatives like 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-3-methyl-1,3,4-oxadiazol-2-yl)propanamide.

  • Ring-Opening :
    Treatment with hydrazine hydrate in ethanol opens the oxadiazole ring, yielding a thiosemicarbazide intermediate .

Sulfanyl Group Reactivity

The (4-fluorophenyl)sulfanyl group undergoes oxidation and alkylation:

  • Oxidation to Sulfone :
    Reaction with H2_2O2_2 (30%) in acetic acid converts the sulfanyl group to a sulfone, forming 3-[(4-fluorophenyl)sulfonyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide.

    C17H14FN3O2SH2O2C17H14FN3O4S\text{C}_{17}\text{H}_{14}\text{FN}_3\text{O}_2\text{S} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{17}\text{H}_{14}\text{FN}_3\text{O}_4\text{S}
  • Alkylation/Arylation :
    The sulfur atom reacts with alkyl halides (e.g., benzyl chloride) in the presence of K2_2CO3_3 to form thioether derivatives.

Nucleophilic Additions to the Carbonyl Group

The propanamide’s carbonyl group reacts with nucleophiles:

  • Grignard Reagents :
    Reaction with methylmagnesium bromide forms a tertiary alcohol derivative.

    RCONH2+CH3MgBrRC(OH)(CH3)NH2\text{RCONH}_2 + \text{CH}_3\text{MgBr} \rightarrow \text{RC(OH)(CH}_3\text{)NH}_2

Halogenation of Aromatic Rings

Electrophilic substitution occurs at the phenyl rings under halogenation conditions:

  • Chlorination :
    Using Cl2_2/FeCl3_3 selectively chlorinates the 4-fluorophenyl group at the para-position relative to the sulfanyl moiety.

Comparative Reactivity with Analogues

CompoundKey Functional GroupsDominant Reactivity
3-[(4-Fluorophenyl)sulfonyl]propanamideSulfonyl, amideHydrolysis, sulfone stability
5-Phenyl-1,3,4-oxadiazol-2-amineOxadiazole, amineRing-opening, nucleophilic substitution
N-(4-Fluorophenyl)propanamideAmide, fluorophenylCarbonyl reactions, halogenation

Mechanistic Insights

  • Hydrolysis : Acid-catalyzed cleavage of the amide bond proceeds via a tetrahedral intermediate.

  • Oxidation : The sulfanyl group undergoes a two-electron oxidation mechanism mediated by peroxide.

  • Nucleophilic Substitution : The oxadiazole’s electron-deficient N-atom facilitates SNAr reactions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:

  • In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer .
  • Case Study : A related compound showed percent growth inhibition (PGI) values exceeding 85% against several cancer cell lines, indicating a strong potential for therapeutic use in oncology .

Antimicrobial Activity

Compounds with oxadiazole rings have also been investigated for their antimicrobial properties:

  • Mechanism of Action : The presence of the sulfanyl group enhances the ability to disrupt bacterial cell membranes, leading to increased efficacy against resistant strains .
  • Research Findings : In vitro tests have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are an area of active research:

  • Biological Assays : Studies indicate that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases .
  • Clinical Implications : The ability to modulate inflammation suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Summary Table of Biological Activities

Activity TypeMechanism of ActionExample Findings
AnticancerInduces apoptosis in cancer cellsPGI > 85% in glioblastoma cell lines
AntimicrobialDisrupts bacterial membranesEffective against resistant bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces inflammation markers in vitro

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, such as kinases or proteases, or as a ligand for specific receptors, leading to modulation of cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The target compound shares structural similarities with several analogs, differing primarily in substituents on the oxadiazole ring, the sulfanyl group, or the propanamide-linked moiety. Key analogs include:

a) N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)
  • Structure : Replaces the 4-fluorophenylsulfanyl group with a 5-methylthiazole attached to the propanamide.
  • Molecular Formula : C₁₅H₁₄N₄O₂S₂
  • Molecular Weight : 346 g/mol
  • Melting Point : 117–118°C .
b) 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-substituted propanamides (7a–q)
  • Structure : Incorporates a 4-chlorophenylsulfonyl-piperidinyl group on the oxadiazole and variable N-substituents (e.g., ethylphenyl, dimethylphenyl).
  • Example (7k) :
    • Molecular Formula : C₂₄H₂₇ClN₄O₄S₂
    • Molecular Weight : 535 g/mol
    • Melting Point : 66–68°C .
c) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c)
  • Structure : Features a thiazolylmethyl group on the oxadiazole and a 3-methylphenyl substituent.
  • Molecular Formula : C₁₆H₁₇N₅O₂S₂
  • Molecular Weight : 375 g/mol
  • Melting Point : 134–136°C .
d) 3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide (8a)
  • Structure : Lacks the fluorophenyl group but retains the phenyl-oxadiazole and thiazole-propanamide linkage.
  • Molecular Formula : C₁₄H₁₂N₄O₂S₂
  • Molecular Weight : 332 g/mol
  • Melting Point : 120–121°C .

Physical and Chemical Properties

A comparison of key physicochemical parameters is summarized in Table 1 :

Table 1: Physical Properties of 3-[(4-Fluorophenyl)sulfanyl]-N-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₇H₁₄FN₃O₂S₂ 375.44 Data not reported
8e C₁₅H₁₄N₄O₂S₂ 346.43 117–118
7k C₂₄H₂₇ClN₄O₄S₂ 535.06 66–68
7c C₁₆H₁₇N₅O₂S₂ 375.47 134–136
8a C₁₄H₁₂N₄O₂S₂ 332.40 120–121

Note: The target compound’s molecular formula is inferred from structural data in and .

Biological Activity

The compound 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a hybrid molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H16FN3OS
  • Molecular Weight : 341.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Cancer Cell Proliferation : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its anticancer effects .
  • Interaction with Protein Targets : Molecular docking studies suggest that the compound binds effectively to specific proteins involved in cancer progression .

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives:

StudyCompound TestedIC50 Value (µM)Cell Line
3-[...]-propanamide<10A431 (Human Epidermoid Carcinoma)
1,3,4-Oxadiazole Derivatives<15HT29 (Colorectal Cancer)
Various Oxadiazoles<20Jurkat (Leukemia)

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against various cancer cell lines.

Case Studies

  • Case Study on Antitumor Activity :
    A recent study highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in A431 cells. The study showed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism that promotes cancer cell death .
  • SAR Studies :
    Structure-activity relationship (SAR) studies have indicated that modifications to the phenyl ring significantly affect the biological activity of oxadiazole derivatives. The presence of electron-withdrawing groups enhances anticancer activity by improving binding affinity to target proteins .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound?

Answer:
The compound is synthesized via a convergent approach involving two key steps:

  • Step 1: Reacting 1,3-thiazol-2-amine or its derivatives with 3-bromopropanoyl chloride to form electrophilic intermediates (e.g., 3-bromo-N-(1,3-thiazol-2-yl)propanamide) .
  • Step 2: Coupling these intermediates with 5-aryl-1,3,4-oxadiazole-2-thiols (prepared from aryl acids via esterification, hydrazide formation, and cyclization with CS₂/KOH) in a polar aprotic solvent (e.g., DMF) using lithium hydride as a base. Reaction progress is monitored via TLC, followed by precipitation in ice-cold water and recrystallization from methanol .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires spectroscopic characterization :

  • IR Spectroscopy: Confirm key functional groups (e.g., C=O stretch at ~1665 cm⁻¹, C-S stretch at ~612 cm⁻¹) .
  • NMR Analysis:
    • ¹H-NMR: Identify aromatic protons (δ 7.2–8.0 ppm), NH protons (δ ~12.2 ppm), and methylene groups (δ 3.0–3.6 ppm) .
    • ¹³C-NMR: Assign carbonyl carbons (δ ~168 ppm) and aromatic carbons (δ 114–165 ppm) .
  • Elemental Analysis: Verify calculated vs. observed C, H, N percentages (e.g., C: ~50.59%, N: ~16.86%) .

Basic: What solvent systems are suitable for handling this compound based on its solubility profile?

Answer:
The compound is insoluble in water and DMSO but dissolves in ethanol with gentle warming (≥3.07 mg/mL). For purification, methanol is used for recrystallization. Handling in DMF during synthesis is common due to its polar aprotic nature .

Advanced: How can computational tools like UCSF Chimera aid in studying the molecular interactions of this compound?

Answer:
UCSF Chimera enables:

  • Docking Studies: Predict binding modes with target enzymes (e.g., kinases) by analyzing steric and electronic complementarity .
  • Allosteric Site Analysis: Map potential allosteric pockets near the oxadiazole moiety using Volume Viewer and molecular dynamics trajectories .
  • Collaborative Sessions: Share interactive visualization of ligand-receptor complexes for cross-validation .

Advanced: What strategies resolve contradictions in NMR data during structural elucidation?

Answer:
Contradictions arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • 2D NMR Techniques: Use HSQC or COSY to resolve overlapping proton signals (e.g., aromatic vs. thiazole protons) .
  • Solvent Variation: Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts .
  • Dynamic NMR: Analyze temperature-dependent changes to detect conformational exchange .

Advanced: How to design SAR studies focusing on the oxadiazole and fluorophenyl moieties?

Answer:
Structure-Activity Relationship (SAR) strategies:

  • Oxadiazole Modifications: Introduce electron-withdrawing groups (e.g., nitro, amino) at the 5-aryl position to enhance enzyme inhibition (e.g., alkaline phosphatase or urease) .
  • Fluorophenyl Adjustments: Replace fluorine with other halogens (Cl, Br) to study steric/electronic effects on target binding .
  • Biological Assays: Test derivatives in enzyme inhibition (e.g., LOX, BChE) and antimicrobial assays (MIC against S. aureus or E. coli) .

Advanced: What in vitro assays assess its potential as a kinase or enzyme inhibitor?

Answer:

  • Kinase Inhibition: Use radiometric assays (³²P-ATP incorporation) or fluorescence-based methods (e.g., ADP-Glo™) to measure IC₅₀ values against tyrosine kinases .
  • Enzyme Targets:
    • Urease Inhibition: Monitor NH₃ production via indophenol method .
    • Lipoxygenase (LOX) Activity: Measure hydroperoxide formation spectrophotometrically at 234 nm .
  • Controls: Include positive controls (e.g., thiourea for urease) and dose-response curves for statistical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.